molecular formula C17H12N4O2 B14580692 1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione CAS No. 61262-32-6

1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Cat. No.: B14580692
CAS No.: 61262-32-6
M. Wt: 304.30 g/mol
InChI Key: PXSCVKHWCURNQB-UHFFFAOYSA-N
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Description

1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). These properties make it a promising candidate for the development of new therapeutic agents, especially in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione typically involves the condensation of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is usually performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with N-substituted isatins in methanol in the presence of a twofold molar excess of sodium methoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione primarily involves the inhibition of CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione stands out due to its specific structural features and potent inhibitory activity against CDKs. Its unique pyrazolo[3,4-d]pyrimidine scaffold provides a versatile platform for the development of new therapeutic agents with enhanced efficacy and selectivity .

Properties

CAS No.

61262-32-6

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C17H12N4O2/c22-16-14-11-18-21(13-9-5-2-6-10-13)15(14)19-17(23)20(16)12-7-3-1-4-8-12/h1-11H,(H,19,23)

InChI Key

PXSCVKHWCURNQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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